4-Amino-1-hydroxy-2-naphthoic acid

Description

BenchChem offers high-quality 4-Amino-1-hydroxy-2-naphthoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino-1-hydroxy-2-naphthoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

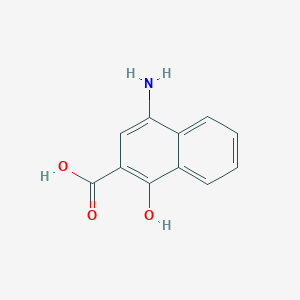

Structure

3D Structure

Properties

IUPAC Name |

4-amino-1-hydroxynaphthalene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c12-9-5-8(11(14)15)10(13)7-4-2-1-3-6(7)9/h1-5,13H,12H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGVNXCHIPUMQON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=C2O)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80342495 | |

| Record name | 4-Amino-1-hydroxy-2-naphthoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80342495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13065-87-7 | |

| Record name | 4-Amino-1-hydroxy-2-naphthoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80342495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Amino-1-hydroxy-2-naphthoic acid (CAS: 13065-87-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-1-hydroxy-2-naphthoic acid, a multifaceted naphthoic acid derivative, stands as a compound of significant interest within the realms of medicinal chemistry and drug discovery. Its unique structural amalgamation of an aminonaphthol core with a carboxylic acid moiety imparts a rich chemical reactivity and a promising, yet not fully elucidated, pharmacological profile. This guide provides a comprehensive technical overview of 4-Amino-1-hydroxy-2-naphthoic acid, consolidating its physicochemical properties, plausible synthetic routes, and potential biological activities. Drawing upon data from structurally related compounds, this document explores its potential as an antimicrobial and anticancer agent, with a particular focus on the modulation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway. Detailed hypothetical experimental protocols and data interpretation frameworks are presented to empower researchers in their exploration of this intriguing molecule.

Introduction: The Chemical and Biological Landscape

4-Amino-1-hydroxy-2-naphthoic acid (C₁₁H₉NO₃) is a polycyclic aromatic organic compound.[1] Its structure is characterized by a naphthalene ring system substituted with an amino group at the 4-position, a hydroxyl group at the 1-position, and a carboxylic acid group at the 2-position. This arrangement of functional groups suggests a predisposition for diverse chemical reactions and biological interactions.

The naphthoquinone and naphthoic acid scaffolds are prevalent in numerous natural products and have been extensively investigated for their therapeutic potential.[2][3] Derivatives of these core structures are known to exhibit a wide array of biological effects, including antimicrobial, antifungal, antiviral, and anticancer activities.[3] The presence of both a hydrogen bond donor (hydroxyl group) and a hydrogen bond acceptor (carbonyl group of the carboxylic acid), along with the nucleophilic amino group, makes 4-Amino-1-hydroxy-2-naphthoic acid a prime candidate for interaction with biological macromolecules.

Physicochemical Properties & Analytical Characterization

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development.

| Property | Value | Source |

| CAS Number | 13065-87-7 | [] |

| Molecular Formula | C₁₁H₉NO₃ | [1] |

| Molecular Weight | 203.19 g/mol | [1] |

| Appearance | White to off-white powder (predicted) | - |

| Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO and DMF (predicted) | - |

| Melting Point | Not reported | - |

Analytical Methods

Hypothetical HPLC Protocol:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid (for MS compatibility).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

This method would serve as a starting point for optimization to achieve efficient separation and quantification.

Spectroscopic Analysis:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential for structural elucidation and confirmation. Predicted shifts would show characteristic signals for the aromatic protons on the naphthalene ring, as well as signals for the amino, hydroxyl, and carboxylic acid protons.

-

Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular weight and elemental composition.

-

Infrared (IR) Spectroscopy: IR analysis would show characteristic absorption bands for the O-H, N-H, C=O, and aromatic C-H and C=C bonds.

Synthesis Strategies: A Plausible Approach

A definitive, detailed synthesis protocol for 4-Amino-1-hydroxy-2-naphthoic acid is not prominently described in publicly available literature. However, based on established organic chemistry principles and synthetic routes for analogous compounds, a plausible multi-step synthesis can be proposed. One potential route could start from 1-naphthol.

Hypothetical Synthesis Workflow:

Caption: A plausible synthetic workflow for 4-Amino-1-hydroxy-2-naphthoic acid.

Step-by-Step Methodology:

-

Nitration of 1-Naphthol: 1-Naphthol is nitrated using a mixture of nitric acid and sulfuric acid to introduce a nitro group, primarily at the 4-position, yielding 4-nitro-1-naphthol. The reaction conditions must be carefully controlled to avoid over-nitration and side product formation.

-

Carboxylation: The resulting 4-nitro-1-naphthol undergoes a Kolbe-Schmitt reaction. The phenoxide, formed by treatment with a strong base, is heated under a high pressure of carbon dioxide to introduce a carboxylic acid group at the 2-position, ortho to the hydroxyl group. This step would yield 1-hydroxy-4-nitro-2-naphthoic acid.

-

Reduction of the Nitro Group: The nitro group of 1-hydroxy-4-nitro-2-naphthoic acid is then reduced to an amino group. This can be achieved using various reducing agents, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation with hydrogen gas over a palladium-on-carbon catalyst. This final step yields the target molecule, 4-Amino-1-hydroxy-2-naphthoic acid.

Self-Validation and Causality: Each step in this proposed synthesis is a well-established named reaction in organic chemistry. The regioselectivity of the nitration is directed by the activating hydroxyl group. The Kolbe-Schmitt reaction is a standard method for the ortho-carboxylation of phenols. The reduction of a nitro group to an amine is a high-yielding and reliable transformation. Purification at each step, likely by recrystallization or column chromatography, would be critical to ensure the purity of the final product.

Potential Biological Activities and Mechanisms of Action

While direct biological data for 4-Amino-1-hydroxy-2-naphthoic acid is scarce, the activities of structurally similar compounds provide a strong basis for predicting its pharmacological profile.

Antimicrobial and Antifungal Potential

Naphthoquinone and its derivatives are well-documented for their antimicrobial properties.[3] The proposed mechanism often involves the generation of reactive oxygen species (ROS) through redox cycling, leading to oxidative stress and cell death in microorganisms. Additionally, these compounds can act as Michael acceptors, reacting with nucleophilic residues in essential microbial enzymes and proteins.

Hypothetical Antimicrobial Assay Protocol:

A broth microdilution method would be employed to determine the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

-

Preparation of Stock Solution: A stock solution of 4-Amino-1-hydroxy-2-naphthoic acid is prepared in DMSO.

-

Serial Dilutions: Two-fold serial dilutions of the compound are prepared in a 96-well microtiter plate containing the appropriate growth medium.

-

Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

-

Incubation: The plates are incubated under optimal growth conditions.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Anticancer Activity and the Aryl Hydrocarbon Receptor (AhR) Pathway

A compelling area of investigation for 4-Amino-1-hydroxy-2-naphthoic acid is its potential interaction with the Aryl Hydrocarbon Receptor (AhR). The structurally related microbial metabolite, 1,4-dihydroxy-2-naphthoic acid (1,4-DHNA), has been identified as a potent AhR agonist.[5] The AhR is a ligand-activated transcription factor involved in regulating cellular processes such as xenobiotic metabolism, cell cycle control, and apoptosis.

The AhR Signaling Pathway:

Caption: Hypothesized activation of the AhR signaling pathway.

Experimental Validation of AhR Agonism:

To investigate whether 4-Amino-1-hydroxy-2-naphthoic acid acts as an AhR agonist, a reporter gene assay can be employed.

-

Cell Culture: A human cell line (e.g., HepG2) is transiently transfected with a plasmid containing a luciferase reporter gene under the control of a promoter with multiple Xenobiotic Response Elements (XREs).

-

Treatment: The transfected cells are treated with varying concentrations of 4-Amino-1-hydroxy-2-naphthoic acid. A known AhR agonist (e.g., TCDD) is used as a positive control.

-

Luciferase Assay: After an appropriate incubation period, the cells are lysed, and luciferase activity is measured.

-

Data Analysis: An increase in luciferase activity in a dose-dependent manner would indicate that the compound activates the AhR signaling pathway.

Further validation could involve measuring the induction of AhR target genes, such as CYP1A1, at the mRNA and protein levels using RT-qPCR and Western blotting, respectively.

Cytotoxicity Assays:

The potential anticancer effects can be evaluated using standard cytotoxicity assays, such as the MTT or SRB assay, on a panel of human cancer cell lines.

| Assay | Principle | Endpoint |

| MTT Assay | Mitochondrial reductase activity in viable cells | Colorimetric measurement of formazan production |

| SRB Assay | Staining of total cellular protein | Colorimetric measurement of protein content |

These assays would provide IC₅₀ values, which represent the concentration of the compound required to inhibit cell growth by 50%.

Future Directions and Drug Development Potential

The structural features and the predicted biological activities of 4-Amino-1-hydroxy-2-naphthoic acid position it as a promising lead compound for drug discovery. Future research should focus on:

-

Definitive Synthesis and Characterization: The development and publication of a robust and scalable synthesis protocol are paramount.

-

In-depth Biological Evaluation: Comprehensive screening against a wide range of microbial pathogens and cancer cell lines is necessary to identify its specific therapeutic potential.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by this compound will be crucial for its rational development.

-

Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a library of derivatives will help in identifying the key structural features responsible for its biological activity and in optimizing its potency and selectivity.

Conclusion

4-Amino-1-hydroxy-2-naphthoic acid is a molecule with considerable untapped potential. While a comprehensive body of research dedicated solely to this compound is yet to be established, the available information on related structures strongly suggests a promising future in the development of novel therapeutic agents. This guide provides a foundational framework for researchers to embark on the systematic investigation of this intriguing compound, from its fundamental chemistry to its potential applications in medicine.

References

-

CBSE Academics. (2025-26). CHEMISTRY Subject Code: 043 Classes XI-XII. Retrieved from [Link]

-

Chemsrc. (2025, September 13). 4-Amino-1-hydroxy-2-naphthoic acid | CAS#:13065-87-7. Retrieved from [Link]

- Jin, U. H., Lee, S. O., Pfent, C., Safe, S., Ramos, K. S., & Chapkin, R. S. (2014). A microbial-derived metabolite of 1,4-dihydroxy-2-naphthoic acid and related compounds as aryl hydrocarbon receptor agonists/antagonists. Toxicological Sciences, 142(2), 349-361.

- MDPI. (2023, April 20). Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. Molecules, 28(8), 3587.

-

National Center for Biotechnology Information. (n.d.). Synthesis and Cytotoxic Evaluation of a Series of 2-Amino-Naphthoquinones against Human Cancer Cells. PubMed Central. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021, September 10). 1-Hydroxy-2-naphthoic acid. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Facial Amphiphilic Naphthoic Acid-Derived Antimicrobial Polymers Against Multi-Drug Resistant Gram-Negative Bacteria and Biofilms. PubMed Central. Retrieved from [Link]

-

National Center for Biotechnology Information. (2016, November 11). Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists. PubMed. Retrieved from [Link]

-

National Center for Biotechnology Information. (2013, August 28). 1,4-dihydroxy-2-naphthoic Acid Induces Apoptosis in Human Keratinocyte: Potential Application for Psoriasis Treatment. PubMed Central. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024, November 8). Design, synthesis, and cytotoxic activity of 2-amino-1,4-naphthoquinone-benzamide derivatives as apoptosis inducers. PubMed Central. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 13065-87-7| Chemical Name : 4-Amino-1-hydroxy-2-naphthalenecarboxylic Acid. Retrieved from [Link]

- Google Patents. (n.d.). US4598093A - 4-amino-tetrahydro-2-naphthoic acid derivatives.

- Google Patents. (n.d.). EP0049616A1 - Preparation of hydroxy aromatic carboxylic acids and ester derivatives thereof.

- Google Patents. (n.d.). GB2359303A - Preparation of Amino- Hydroxy- Naphthalene Derivatives.

- Google Patents. (n.d.). US20030083525A1 - Preparation of 4-amino-1-naphthol ethers.

-

ResearchGate. (2017, January). NAPHTHOQUINONES: BIOLOGICAL PROPERTIES AND SYNTHESIS OF LAWSONE AND DERIVATIVES - A STRUCTURED REVIEW. Retrieved from [Link]

-

ResearchGate. (2018, August 6). Highly Efficient Synthesis and Chemical Separation of 5-Amino- and 7-Amino-4-hydroxy-2-naphthoic Acids. Retrieved from [Link]

-

ResearchGate. (2025, November 15). Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols. Retrieved from [Link]

-

PubMed. (2004, April). Antimicrobial activities of N-(2-hydroxy-1-naphthalidene)-amino acid(glycine, alanine, phenylalanine, histidine, tryptophane) Schiff bases and their manganese(III) complexes. Retrieved from [Link]

-

PubMed. (2025, September 15). Computational and experimental validation of 4-amino-3-hydroxynaphthalene-1-sulfonic acid as a novel antibiofilm agent. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 1,4-aminonaphthol hydrochloride. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 1,4-aminonaphthol hydrochloride. Retrieved from [Link]

-

Institute of Science, Nagpur. (n.d.). Identification of Organic Compound by Organic Qualitative Analysis. Retrieved from [Link]

-

ResearchGate. (2025, October 16). (PDF) 2-[(2-Hydroxy-naphthalen-1-ylmethylene)-amino]- 5,6-dihydro-4H-cyclopenta [b] thiophene-3-carboxylic Acid Methyl Ester. Retrieved from [Link]

Sources

- 1. 4-Amino-1-hydroxy-2-naphthoic acid | CAS#:13065-87-7 | Chemsrc [chemsrc.com]

- 2. Design, synthesis, and cytotoxic activity of 2-amino-1,4-naphthoquinone-benzamide derivatives as apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scielo.org.co [scielo.org.co]

- 5. Editor’s Highlight: Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists: Structure–Activity Relationships and Receptor Modeling - PMC [pmc.ncbi.nlm.nih.gov]

physicochemical properties of 4-Amino-1-hydroxy-2-naphthoic acid

An In-depth Technical Guide to the Physicochemical Properties of 4-Amino-1-hydroxy-2-naphthoic acid

Introduction

4-Amino-1-hydroxy-2-naphthoic acid (CAS No: 13065-87-7) is a substituted aromatic compound belonging to the family of aminohydroxynaphthoic acids.[1][2] These molecules, characterized by a naphthalene core functionalized with amino, hydroxyl, and carboxylic acid groups, represent a class of compounds with significant potential in medicinal chemistry and materials science. Structurally related compounds serve as vital intermediates in the synthesis of pharmaceuticals, particularly antimicrobials, as well as in the manufacturing of specialized dyes and pigments.[3]

This technical guide provides a comprehensive overview of the core . It is designed for researchers, scientists, and drug development professionals, offering not only established data but also detailed, field-proven experimental protocols for its characterization. The methodologies described are grounded in the principles of analytical chemistry, providing a framework for robust and reproducible analysis.

Chemical Identity and Structure

A precise understanding of the molecule's structure is fundamental to interpreting its chemical behavior and properties.

Caption: Chemical structure of 4-Amino-1-hydroxy-2-naphthoic acid.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | 4-amino-1-hydroxynaphthalene-2-carboxylic acid | [1] |

| CAS Number | 13065-87-7 | [1][2][] |

| Molecular Formula | C₁₁H₉NO₃ | [1][2][5] |

| Molecular Weight | 203.19 g/mol |[2][5][6] |

Core Physicochemical Properties

The interplay of the functional groups on the rigid naphthalene scaffold dictates the compound's physical and chemical properties, which are critical for its application in drug development and other fields.

Table 2: Summary of Physicochemical Data

| Property | Value | Significance | Source |

|---|---|---|---|

| Melting Point | 241 °C (with decomposition) | Defines thermal stability and purity criteria. | [6] |

| Polar Surface Area (PSA) | 83.6 Ų | Influences membrane permeability and transport. | [6] |

| XLogP3 (Computed) | 2.4 | Predicts lipophilicity and partitioning behavior. |[6] |

Melting Point

The reported melting point is 241 °C, with decomposition.[6] A sharp melting point is a primary indicator of high purity. The fact that it decomposes at this temperature suggests a limit to its thermal stability, which is an important consideration for storage, formulation, and synthesis protocols that involve heating.

Solubility Profile

The related compound, 1-Hydroxy-2-naphthoic acid, is documented as being insoluble in cold water but freely soluble in organic solvents like alcohol, diethyl ether, and benzene.[7][8] It is also soluble in dimethyl sulfoxide (DMSO).[9] Therefore, it is highly probable that 4-Amino-1-hydroxy-2-naphthoic acid exhibits similar behavior, being soluble in polar organic solvents but largely insoluble in aqueous media at neutral pH.

Causality Insight: For drug development, poor aqueous solubility is a major hurdle for oral bioavailability. The pKa values of the ionizable groups will critically influence solubility in pH-controlled environments like the gastrointestinal tract.

Acidity and Basicity (pKa)

Experimental pKa values for this compound are not documented in the searched literature. However, the structure possesses three ionizable groups:

-

A carboxylic acid group (-COOH), which is acidic.

-

A phenolic hydroxyl group (-OH), which is weakly acidic.

-

An aromatic amino group (-NH₂), which is basic.

This amphoteric nature means the molecule's net charge and, consequently, its solubility and partitioning behavior are highly dependent on pH. Determining the pKa values is crucial for designing formulations and predicting its behavior in physiological systems.

Lipophilicity (LogP)

The partition coefficient (LogP) is a measure of a compound's differential solubility in a nonpolar solvent (like octanol) and a polar solvent (like water). It is a key predictor of a drug's ability to cross biological membranes. The computed XLogP3 value of 2.4 suggests that the compound is moderately lipophilic, favoring partitioning into a nonpolar environment over an aqueous one.[6]

Spectroscopic Characterization: Methodologies and Interpretation

Spectroscopic techniques are indispensable for confirming the chemical structure and purity of a compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Rationale: The conjugated aromatic system of the naphthalene core gives rise to strong UV absorption. UV-Vis spectroscopy is used to quantify the compound in solution and provide information about its electronic structure. The positions of the absorption maxima (λmax) are sensitive to the attached functional groups.

-

Expected Spectrum: Naphthoic acid derivatives typically exhibit multiple absorption bands. For instance, 2-naphthoic acid shows maxima at 236 nm, 280 nm, and 334 nm.[10] The presence of the electron-donating -OH and -NH₂ groups on the 4-Amino-1-hydroxy-2-naphthoic acid ring is expected to cause a bathochromic (red) shift to longer wavelengths compared to the unsubstituted parent acid.

Experimental Protocol: UV-Vis Analysis

-

Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble (e.g., ethanol or methanol).

-

Stock Solution Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in 100 mL of the selected solvent in a volumetric flask.

-

Working Solution: Prepare a dilute working solution (e.g., 10 µg/mL) from the stock solution.

-

Blank Correction: Use the pure solvent as a blank to zero the spectrophotometer.

-

Spectral Scan: Scan the working solution across a wavelength range of 200–400 nm.

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax). This value is crucial for setting the detection wavelength in HPLC analysis.

Infrared (IR) Spectroscopy

-

Rationale: IR spectroscopy is a powerful technique for identifying the specific functional groups present in a molecule by detecting the vibrations of its chemical bonds.

-

Expected Spectrum: The IR spectrum will provide direct evidence for the key functional groups. A study on the similar l-hydroxy-2-naphthoic acid utilized FT-IR for structural analysis.[11]

Table 3: Expected Characteristic IR Absorption Bands

| Functional Group | Bond | Expected Wavenumber (cm⁻¹) | Vibration Type |

|---|---|---|---|

| Hydroxyl (Phenol) | O-H | 3200-3600 (broad) | Stretch |

| Carboxylic Acid | O-H | 2500-3300 (very broad) | Stretch |

| Amino | N-H | 3300-3500 (two bands) | Stretch |

| Carbonyl | C=O | 1680-1710 | Stretch |

| Aromatic Ring | C=C | 1450-1600 | Stretch |

| Aromatic Ring | C-H | 3000-3100 | Stretch |

Experimental Protocol: Solid-State FT-IR (KBr Pellet)

-

Sample Preparation: Grind 1-2 mg of the compound with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogenous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.

-

Analysis: Place the pellet in the sample holder of the FT-IR spectrometer.

-

Data Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹.

-

Interpretation: Assign the observed absorption bands to the corresponding functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Rationale: NMR provides the most definitive information for structural elucidation. ¹H NMR identifies the number and environment of hydrogen atoms, while ¹³C NMR does the same for carbon atoms. It is the gold standard for confirming the regiochemistry of the substituents.

-

Expected ¹H NMR Spectrum (in DMSO-d₆):

-

Aromatic Protons: Several signals between ~7.0-8.5 ppm, showing characteristic coupling patterns (doublets, triplets) corresponding to the protons on the naphthalene ring.

-

Exchangeable Protons: Broad singlets that may appear at variable chemical shifts for the -OH, -NH₂, and -COOH protons. Their integration should correspond to 1H, 2H, and 1H, respectively. These peaks can be confirmed by a D₂O exchange experiment, where they would disappear.

-

-

Expected ¹³C NMR Spectrum (in DMSO-d₆):

-

Carbonyl Carbon: A signal downfield, typically >165 ppm.

-

Aromatic Carbons: Multiple signals in the 110-150 ppm range. The carbons attached to the electronegative oxygen and nitrogen atoms (C1, C4) will be shifted further downfield.

-

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard experiments include a 1D proton, 1D carbon, and potentially 2D experiments like COSY and HSQC for unambiguous assignment.

-

Data Processing: Process the raw data (Fourier transform, phase correction, baseline correction).

-

Structural Assignment: Integrate the ¹H signals and assign all peaks in both spectra to the corresponding atoms in the molecular structure.

Chromatographic Purity Assessment

-

Rationale: For any scientific application, especially in drug development, verifying the purity of a compound is non-negotiable. High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode (RP-HPLC), is the standard method for this purpose. It separates the main compound from any impurities arising from synthesis or degradation.

-

Methodology: A C18 column is typically used, which has a nonpolar stationary phase. A polar mobile phase, consisting of a mixture of water and an organic solvent like acetonitrile or methanol, is used to elute the compounds. An acid modifier (e.g., formic acid or trifluoroacetic acid) is often added to the mobile phase to ensure the carboxylic acid group is protonated, leading to sharp, symmetrical peaks.

Caption: Workflow for Purity Analysis by RP-HPLC.

Experimental Protocol: RP-HPLC Purity Analysis

-

System: An HPLC system equipped with a UV-Vis detector.

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Set to one of the λmax values determined by UV-Vis spectroscopy.

-

Injection Volume: 10 µL.

-

Sample Preparation: Prepare a sample solution at ~0.5 mg/mL in a 50:50 mixture of Mobile Phase A and B.

-

Analysis: The purity is calculated based on the relative area of the main peak in the resulting chromatogram (Area % method).

Safety and Handling

Detailed toxicological data for 4-Amino-1-hydroxy-2-naphthoic acid is not widely available.[12] However, related naphthoic acid derivatives are classified as irritants, potentially causing skin and serious eye irritation.[13][14] Therefore, standard laboratory precautions should be strictly followed.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle the solid powder in a well-ventilated area or a fume hood to avoid dust inhalation.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Disclaimer: This guide is for informational purposes. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

References

- Chemsrc. (n.d.). 4-Amino-1-hydroxy-2-naphthoic acid | CAS#:13065-87-7. Retrieved from [Link]

- PubChem. (n.d.). 4-Amino-1-naphthoic acid. Retrieved from [Link]

- Anonymous. (n.d.). 6-Amino-1-hydroxy-2-naphthoic acid.

- PubChem. (n.d.). 4-Amino-3-hydroxy-2-naphthoic acid. Retrieved from [Link]

- Journal of the Chemical Society (Resumed). (1949). Aminohydroxynaphthoic acids. Part II. Attempted synthesis of 7-amino-4-hydroxy-2-naphthoic acid (“carboxy j-acid”) from 3-amino-2-naphthoic acid. Retrieved from [Link]

- DC Fine Chemicals. (2024). Safety Data Sheet - 1-Amino-2-naphthol-4-sulfonic acid, ACS. Retrieved from [Link]

- Sci-Hub. (n.d.). 402. Aminohydroxynaphthoic acids. Part I. Synthesis of 6-amino-4-hydroxy-2-naphthoic acid (“carboxy γ-acid”).

- ResearchGate. (2020). Highly Efficient Synthesis and Chemical Separation of 5-Amino- and 7-Amino-4-hydroxy-2-naphthoic Acids. Retrieved from [Link]

- NIST. (n.d.). 1-Naphthalenesulfonic acid, 4-amino-3-hydroxy-. Retrieved from [Link]

- Pharmaffiliates. (n.d.). CAS No: 13065-87-7 | Chemical Name: 4-Amino-1-hydroxy-2-naphthalenecarboxylic Acid. Retrieved from [Link]

- Journal of the Chemical Society (Resumed). (1949). 402. Aminohydroxynaphthoic acids. Part I. Synthesis of 6-amino-4-hydroxy-2-naphthoic acid (“carboxy γ-acid”). Retrieved from [Link]

- Chemsrc. (n.d.). 4-Amino-3-hydroxy-2-naphthoic acid | CAS#:13065-86-6. Retrieved from [Link]

- SIELC Technologies. (n.d.). UV-Vis Spectrum of 2-Naphthoic Acid. Retrieved from [Link]

- Solubility of Things. (n.d.). 1-Hydroxy-2-naphthoic acid. Retrieved from [Link]

- SIELC Technologies. (2018). 1-Hydroxy-4-(2-((2-methoxyethyl)amino)-2-oxoethoxy)-2-naphthoic acid. Retrieved from [Link]

- ResearchGate. (2019). Experimental (FT-IR, FT-Raman, and UV-Vis) and quantum chemical calculations on monomer and dimer structures of l-hydroxy-2-naphthoic acid. Retrieved from [Link]

Sources

- 1. 4-Amino-1-hydroxy-2-naphthoic acid | CAS#:13065-87-7 | Chemsrc [chemsrc.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Buy 6-Amino-1-hydroxy-2-naphthoic acid [smolecule.com]

- 5. 4-Amino-3-hydroxy-2-naphthoic acid | C11H9NO3 | CID 385620 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. 1-羟基-2-萘甲酸 ≥97.0% | Sigma-Aldrich [sigmaaldrich.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. selleckchem.com [selleckchem.com]

- 10. UV-Vis Spectrum of 2-Naphthoic Acid | SIELC Technologies [sielc.com]

- 11. researchgate.net [researchgate.net]

- 12. echemi.com [echemi.com]

- 13. fishersci.com [fishersci.com]

- 14. WERCS Studio - Application Error [assets.thermofisher.com]

An In-depth Technical Guide to 4-Amino-1-hydroxy-2-naphthoic acid: Molecular Structure, Properties, and Scientific Context

This guide provides a comprehensive technical overview of 4-Amino-1-hydroxy-2-naphthoic acid, a molecule of interest to researchers and professionals in drug development and chemical synthesis. Given the relative scarcity of direct experimental data for this specific isomer, this document synthesizes available information and draws logical comparisons with closely related structural analogs to offer a well-rounded scientific profile.

Core Molecular Attributes

4-Amino-1-hydroxy-2-naphthoic acid is an organic compound built upon a naphthalene core. The strategic placement of its three functional groups—an amine (-NH₂), a hydroxyl (-OH), and a carboxylic acid (-COOH)—on the naphthalene rings dictates its chemical behavior and potential applications.

Molecular Structure and Weight

The fundamental identifiers for 4-Amino-1-hydroxy-2-naphthoic acid are cataloged below. The molecular structure, depicted in the following diagram, reveals the ortho- and para-positioning of the functional groups, which influences its electronic properties and reactivity.

| Identifier | Value | Source(s) |

| CAS Number | 13065-87-7 | [1] |

| Molecular Formula | C₁₁H₉NO₃ | [1] |

| Molecular Weight | 203.19 g/mol | [1] |

| IUPAC Name | 4-Amino-1-hydroxynaphthalene-2-carboxylic acid |

digraph "4-Amino-1-hydroxy-2-naphthoic_acid" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1234]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Atom nodes N1 [label="N", pos="1.5,1.2!"]; C1 [label="C", pos="0.75,0!"]; C2 [label="C", pos="-0.75,0!"]; C3 [label="C", pos="-1.5,1.2!"]; C4 [label="C", pos="-0.75,2.4!"]; C5 [label="C", pos="0.75,2.4!"]; C6 [label="C", pos="1.5,3.6!"]; C7 [label="C", pos="0.75,4.8!"]; C8 [label="C", pos="-0.75,4.8!"]; C9 [label="C", pos="-1.5,3.6!"]; C10 [label="C", pos="2.25,0!"]; O1 [label="O", pos="3.0,-0.6!"]; O2 [label="O", pos="2.25,1.2!"]; H1 [label="H", pos="3.0,0.6!"]; O3 [label="O", pos="-2.25,1.2!"]; H2 [label="H", pos="-3.0,0.6!"]; H3 [label="H", pos="-1.25,5.4!"]; H4 [label="H", pos="1.25,5.4!"]; H5 [label="H", pos="2.25,3.6!"]; H6 [label="H", pos="-2.25,3.6!"]; H7 [label="H", pos="2.0,1.8!"]; H8 [label="H", pos="1.0,1.8!"];

// Bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C1; C5 -- C6; C6 -- C7; C7 -- C8; C8 -- C9; C9 -- C4; C1 -- C10; C10 -- O1 [style=double]; C10 -- O2; O2 -- H1; C3 -- O3; O3 -- H2; C8 -- H3; C7 -- H4; C6 -- H5; C9 -- H6; C2 -- N1; N1 -- H7; N1 -- H8;

start [label="Naphthalene Derivative"]; step1 [label="Nitration"]; step2 [label="Reduction of Nitro Group"]; step3 [label="Introduction of Hydroxyl Group"]; step4 [label="Carboxylation"]; end [label="Aminohydroxynaphthoic Acid"]; start -> step1; step1 -> step2; step2 -> step3; step3 -> step4; step4 -> end;

Caption: A generalized synthetic workflow for aminohydroxynaphthoic acids.

Spectroscopic Characterization: A Predictive Approach

Experimental spectroscopic data for 4-Amino-1-hydroxy-2-naphthoic acid is not currently available in public databases. However, based on its structure, we can predict the key features that would be observed in its spectra.

-

¹H NMR: The spectrum would show distinct signals for the aromatic protons on the naphthalene rings, with their chemical shifts and coupling patterns being indicative of their positions relative to the electron-donating amino and hydroxyl groups and the electron-withdrawing carboxylic acid group. Protons on the same ring as the substituents will be the most affected. The protons of the -NH₂, -OH, and -COOH groups would appear as broad singlets, and their chemical shifts would be dependent on the solvent and concentration.

-

¹³C NMR: The spectrum would display 11 distinct signals corresponding to the carbon atoms of the naphthalene core and the carboxylic acid. The chemical shifts of the carbons directly attached to the substituents would be significantly influenced by their electronic effects.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by broad absorption bands in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid and the N-H stretching of the amine. A strong carbonyl (C=O) stretching vibration would be expected around 1680-1700 cm⁻¹.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 203.19). Fragmentation patterns would likely involve the loss of water, carbon monoxide, and carbon dioxide.

Potential Applications and Biological Relevance

The biological activities of 4-Amino-1-hydroxy-2-naphthoic acid have not been extensively studied. However, the broader class of naphthoic acids and their derivatives are known to possess a range of biological properties.

For example, certain aminonaphthoic acid derivatives have been investigated as intermediates in the synthesis of pharmaceuticals and dyes.[2] Hydroxynaphthoic acids, on the other hand, have been identified as microbial-derived metabolites that can interact with biological targets such as the aryl hydrocarbon receptor (AhR), which is involved in cellular metabolism and immune responses.[3] Derivatives of naphthoquinones, which share a similar core structure, are known for their potential as anticancer agents.

These findings suggest that 4-Amino-1-hydroxy-2-naphthoic acid could be a valuable building block for the synthesis of novel compounds with potential therapeutic applications. Further research is warranted to explore its biological activity profile.

Safety and Handling

Specific safety and handling information for 4-Amino-1-hydroxy-2-naphthoic acid is not available. However, based on the data for structurally related compounds, such as other aminohydroxynaphthoic acid derivatives, general laboratory precautions should be followed. These include:

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye protection.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area.

-

Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

For more detailed safety information, it is advisable to consult the Safety Data Sheets (SDS) of closely related compounds.

Conclusion

4-Amino-1-hydroxy-2-naphthoic acid is a compound with a well-defined molecular structure but limited publicly available experimental data. This guide has provided a comprehensive overview of its known attributes and has drawn upon data from its isomers and related compounds to infer its physicochemical properties, potential synthetic routes, and likely spectroscopic characteristics. The structural motifs present in this molecule suggest its potential as a valuable intermediate in the development of new materials and therapeutic agents. Further experimental investigation is necessary to fully elucidate its properties and potential applications.

References

-

4-(Aminosulfonyl)-1-hydroxy-2-naphthalenecarboxylic acid Safety Data Sheets. Echemi.

-

SAFETY DATA SHEET. Fisher Scientific.

-

6-Amino-1-hydroxy-2-naphthoic acid. AOBIOUS.

-

4-Amino-3-hydroxy-2-naphthoic acid. Echemi.

-

-

Aminohydroxynaphthoic acids. Part II. Attempted synthesis of 7-amino-4-hydroxy-2-naphthoic acid (“carboxy j-acid”) from 3-amino-2-naphthoic acid. Journal of the Chemical Society (Resumed).

-

-

1-Hydroxy-4-(2-((2-methoxyethyl)amino)-2-oxoethoxy)-2-naphthoic acid. SIELC Technologies.

-

-

Aminohydroxynaphthoic acids. Part I. Synthesis of 6-amino-4-hydroxy-2-naphthoic acid (“carboxy γ-acid”). Sci-Hub.

-

-

Editor's Highlight: Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists. NIH.

-

Highly Efficient Synthesis and Chemical Separation of 5-Amino- and 7-Amino-4-hydroxy-2-naphthoic Acids. ResearchGate.

-

SAFETY DATA SHEET. TCI Chemicals.

-

SAFETY DATA SHEET. Thermo Fisher Scientific.

-

1-Hydroxy-2-naphthoic acid. PubChem.

-

Naphthoquinone amino acid derivatives, synthesis and biological activity as proteasome inhibitors. PubMed Central.

-

1-Amino-2-Naphthol-4-Sulphonic Acid CAS No 116-63-2 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical.

-

1-Hydroxy-2-naphthoic acid. Santa Cruz Biotechnology.

-

CAS No: 13065-87-7| Chemical Name: 4-Amino-1-hydroxy-2-naphthalenecarboxylic Acid. Pharmaffiliates.

-

-

Aminohydroxynaphthoic acids. Part I. Synthesis of 6-amino-4-hydroxy-2-naphthoic acid (“carboxy γ-acid”). Journal of the Chemical Society (Resumed).

-

-

SAFETY DATA SHEET. Sigma-Aldrich.

-

SAFETY DATA SHEET. Thermo Fisher Scientific.

-

1-Hydroxy-2-naphthoic acid-SDS-MedChemExpress. MedChemExpress.

-

1-AMINO-2-NAPHTHOL-4-SULPHONIC ACID AR. Loba Chemie.

-

Safety Data Sheet. DC Fine Chemicals.

-

ICSC 1759 - HYDROXY-2-NAPHTHOIC ACID. ILO and WHO.

-

Safety Data Sheet: 1-Amino-2-hydroxy-4-naphthalenesulfonic acid. Carl ROTH.

-

SAFETY DATA SHEET. Sigma-Aldrich.

-

4-Amino-1-naphthoic acid. PubChem.

-

1-Hydroxy-2-naphthoic acid. Selleck Chemicals.

-

6-Amino-2-naphthoic acid 90 116668-47-4. Sigma-Aldrich.

-

Recent Advances in the Synthesis of 2-Hydroxy-1,4-naphthoqui- none (Lawsone) Derivatives. Thieme.

-

1-Hydroxy-2-naphthoic acid. Solubility of Things.

-

1,4-Naphthoquinones: Some Biological Properties and Application. ResearchGate.

-

Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists. PubMed.

-

1-Hydroxy-2-naphthoic acid = 97.0 86-48-6. Sigma-Aldrich.

-

Biological Activity of Naphthoquinones Derivatives in the Search of Anticancer Lead Compounds. MDPI.

Sources

solubility of 4-Amino-1-hydroxy-2-naphthoic acid in organic solvents

An In-depth Technical Guide to the Solubility of 4-Amino-1-hydroxy-2-naphthoic Acid in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of 4-Amino-1-hydroxy-2-naphthoic acid in various organic solvents. While specific quantitative solubility data for this compound is not extensively published, this document, intended for researchers, scientists, and drug development professionals, offers a deep analysis of its molecular structure and the physicochemical principles governing its solubility. We present a predictive analysis based on solvent-solute interactions, detail standardized experimental protocols for solubility determination, and discuss critical factors that influence this key property.

Introduction: The Physicochemical Profile of 4-Amino-1-hydroxy-2-naphthoic Acid

4-Amino-1-hydroxy-2-naphthoic acid is a substituted naphthalene derivative featuring a rigid aromatic core and multiple functional groups: a carboxylic acid, a hydroxyl group, and an amino group. This unique combination imparts a complex solubility profile, making it a subject of interest in medicinal chemistry and materials science. The interplay between the hydrophobic naphthalene backbone and the hydrophilic, ionizable functional groups dictates its behavior in different solvent environments. Understanding its solubility is paramount for applications ranging from reaction engineering and purification to formulation and drug delivery, as solubility directly impacts bioavailability and process efficiency.[1][2]

This guide will deconstruct the factors influencing its solubility and provide the necessary protocols to quantify it, empowering researchers to make informed decisions in solvent selection and process development.

Theoretical & Predictive Solubility Analysis

The principle of "like dissolves like" is the cornerstone for predicting solubility.[3][4] This rule states that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile. The structure of 4-Amino-1-hydroxy-2-naphthoic acid allows for a detailed predictive analysis.

Molecular Structure and Intermolecular Forces

The molecule's solubility is governed by the balance of its hydrophobic and hydrophilic regions.

-

Hydrophobic Region : The naphthalene ring system is large, planar, and nonpolar, favoring interactions with nonpolar solvents through van der Waals forces.

-

Hydrophilic Regions :

-

Carboxylic Acid (-COOH) : A highly polar group capable of strong hydrogen bonding (both as a donor and acceptor) and deprotonation to form a carboxylate anion, significantly enhancing solubility in polar and basic media.

-

Hydroxyl (-OH) : A polar group that acts as an excellent hydrogen bond donor and a moderate acceptor.

-

Amino (-NH2) : A polar group that acts as a hydrogen bond donor and a weak base, capable of protonation in acidic media to form an ammonium salt.

-

The presence of these three potent hydrogen-bonding groups suggests that the molecule will exhibit its highest solubility in polar solvents capable of participating in these interactions.

Caption: Key functional groups of 4-Amino-1-hydroxy-2-naphthoic acid.

Predicted Solubility in Solvent Classes

Based on the structural analysis, a qualitative prediction of solubility can be made.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Moderate to High | Strong hydrogen bonding interactions with the solvent's -OH groups. Solubility in water will be highly pH-dependent.[5] |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Strong dipole-dipole interactions and ability to accept hydrogen bonds from the solute's -OH, -NH2, and -COOH groups. |

| Nonpolar | Hexane, Toluene, Chloroform | Very Low | The large, nonpolar naphthalene core has some affinity, but it is overwhelmingly outweighed by the strong, polar functional groups which cannot be solvated by nonpolar solvents.[6] |

| Intermediate Polarity | Acetone, Ethyl Acetate | Low to Moderate | These solvents can act as hydrogen bond acceptors but lack donor capabilities, limiting their ability to fully solvate the molecule compared to protic solvents.[7] |

Experimental Determination of Solubility

For drug development and process chemistry, precise, quantitative solubility data is required.[1] The isothermal shake-flask method is a widely accepted and reliable technique for this purpose.[4]

Workflow for Solubility Determination

The overall process involves achieving equilibrium in a saturated solution, separating the solid and liquid phases, and quantifying the dissolved solute.

Caption: Experimental workflow for determining solubility.

Detailed Protocol: Isothermal Shake-Flask Method

This protocol describes a standard procedure for generating quantitative solubility data.

Materials:

-

4-Amino-1-hydroxy-2-naphthoic acid (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Sealed glass vials (e.g., 20 mL scintillation vials)

-

Centrifuge

-

Syringe filters (0.22 µm, solvent-compatible)

-

Volumetric flasks

-

Quantification instrument (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

-

Preparation of Saturated Solution : Add an excess amount of 4-Amino-1-hydroxy-2-naphthoic acid to a vial containing a known volume (e.g., 10 mL) of the chosen solvent. The excess solid is crucial to ensure saturation is reached.[1]

-

Equilibration : Seal the vials tightly to prevent solvent evaporation. Place the vials in the thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a predetermined period (typically 24 to 72 hours) to ensure the system reaches thermodynamic equilibrium.

-

Phase Separation : After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all undissolved solid particles.

-

Quantification :

-

Accurately prepare a known dilution of the clear filtrate with the same solvent.

-

Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV or UV-Vis).

-

Calculate the concentration of the solute in the filtrate by comparing its response to a standard calibration curve.

-

The resulting concentration is the solubility of the compound in that solvent at the specified temperature.[8]

-

Key Factors Influencing Solubility

Several external factors can significantly alter the solubility of 4-Amino-1-hydroxy-2-naphthoic acid.

-

Temperature : The dissolution of most solid compounds is an endothermic process, meaning solubility tends to increase with higher temperatures.[9] This relationship should be determined experimentally for process optimization, especially for crystallization procedures.[6]

-

pH and Ionization : As an amphoteric compound with both an acidic carboxylic acid group and a basic amino group, its solubility in aqueous or partially aqueous systems will be highly dependent on pH.[5]

-

In acidic solutions (low pH) , the amino group will be protonated (-NH3+), forming a salt that is likely more soluble than the neutral form.

-

In alkaline solutions (high pH) , the carboxylic acid and potentially the hydroxyl group will be deprotonated (-COO-, -O-), forming a salt with significantly increased solubility.

-

-

Polymorphism : The compound may exist in different crystalline forms (polymorphs), each having a unique crystal lattice energy and, consequently, a different solubility. The most stable polymorph will typically have the lowest solubility. It is crucial to characterize the solid form used in solubility studies.

Conclusion

While published quantitative data on the is scarce, a thorough understanding of its molecular structure provides a robust framework for prediction. Its amphoteric nature and extensive hydrogen bonding capability suggest a preference for polar protic and aprotic solvents. For definitive data, the isothermal shake-flask method provides a reliable and standardized approach. Researchers and drug developers must consider the critical influences of temperature and pH to effectively control the compound's behavior in solution, ensuring successful outcomes in synthesis, purification, and formulation.

References

- Vertex AI Search. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved January 14, 2026.

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.

- Slideshare. (n.d.). solubility experimental methods.pptx. Retrieved January 14, 2026.

- Cloud Object Storage. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved January 14, 2026.

- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved January 14, 2026.

- Solubility of Things. (n.d.). 2-Naphthoic acid. Retrieved January 14, 2026.

- Chemsrc. (2025, September 13). 4-Amino-1-hydroxy-2-naphthoic acid | CAS#:13065-87-7. Retrieved January 14, 2026.

- PubChem. (n.d.). 4-Amino-1-naphthoic acid | C11H9NO2 | CID 459314. Retrieved January 14, 2026.

- Benchchem. (n.d.). An In-depth Technical Guide to the Solubility of 1-Naphthoic Acid in Organic Solvents. Retrieved January 14, 2026.

- Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs. Retrieved January 14, 2026.

- National Center for Biotechnology Information. (n.d.).

- ChemicalBook. (n.d.).

- Int J Pharm Chem Anal. (n.d.). Solubility: An overview. Retrieved January 14, 2026.

- ResearchGate. (2025, August 6). Highly Efficient Synthesis and Chemical Separation of 5-Amino- and 7-Amino-4-hydroxy-2-naphthoic Acids | Request PDF. Retrieved January 14, 2026.

- Chemsrc. (2025, September 19). 4-Amino-3-hydroxy-2-naphthoic acid | CAS#:13065-86-6. Retrieved January 14, 2026.

- Beech, W. F., & Legg, N. (1949). 402. Aminohydroxynaphthoic acids. Part I. Synthesis of 6-amino-4-hydroxy-2-naphthoic acid (“carboxy γ-acid”). J. Chem. Soc., 0(0), 1887–1889.

- ChemicalBook. (n.d.). 4-Amino-3-hydroxy-2-naphthoic acid | 13065-86-6. Retrieved January 14, 2026.

- MedChemExpress. (n.d.).

- Solubility of Things. (n.d.). 1-Hydroxy-2-naphthoic acid. Retrieved January 14, 2026.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. ascendiacdmo.com [ascendiacdmo.com]

- 3. chem.ws [chem.ws]

- 4. youtube.com [youtube.com]

- 5. Solubility: An overview - Int J Pharm Chem Anal [ijpca.org]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. solubility experimental methods.pptx [slideshare.net]

- 9. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 4-Amino-1-hydroxy-2-naphthoic acid

Prepared by a Senior Application Scientist

For Researchers, Scientists, and Drug Development Professionals

Part 1: Predicted Spectroscopic Data

The spectroscopic characteristics of 4-Amino-1-hydroxy-2-naphthoic acid are dictated by its core naphthalene structure and the electronic influence of its three key functional groups: a carboxylic acid, a hydroxyl group, and an amino group. The following tables summarize the predicted spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted)

Solvent: DMSO-d₆

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment | Rationale |

| ~12.5 | Singlet (broad) | 1H | COOH | The acidic proton of the carboxylic acid is expected to be highly deshielded. |

| ~9.0-10.0 | Singlet (broad) | 1H | OH | The phenolic proton's chemical shift is influenced by hydrogen bonding. |

| ~8.0-8.2 | Doublet | 1H | Ar-H (H-8) | Protons on the unsubstituted ring are expected at lower field. |

| ~7.8-8.0 | Doublet | 1H | Ar-H (H-5) | Protons on the unsubstituted ring are expected at lower field. |

| ~7.4-7.6 | Triplet | 1H | Ar-H (H-6 or H-7) | Typical aromatic region for naphthalene protons. |

| ~7.2-7.4 | Triplet | 1H | Ar-H (H-6 or H-7) | Typical aromatic region for naphthalene protons. |

| ~6.8 | Singlet | 1H | Ar-H (H-3) | The presence of adjacent electron-donating groups (amino and hydroxyl) will shield this proton, shifting it upfield. |

| ~5.0-6.0 | Singlet (broad) | 2H | NH₂ | The chemical shift of amine protons can vary and they often appear as a broad signal. |

¹³C NMR (Predicted)

Solvent: DMSO-d₆

| Chemical Shift (δ) ppm | Assignment | Rationale |

| ~170-175 | C=O (Carboxylic Acid) | The carbonyl carbon of the carboxylic acid is characteristically found at the downfield end of the spectrum. |

| ~150-155 | C-OH (C-1) | The carbon bearing the hydroxyl group is significantly deshielded. |

| ~140-145 | C-NH₂ (C-4) | The carbon attached to the amino group is also deshielded, though less so than the C-OH. |

| ~130-135 | Quaternary Ar-C | Aromatic carbons at the fusion of the two rings. |

| ~120-130 | Ar-CH | Aromatic carbons with attached protons in the unsubstituted ring. |

| ~115-120 | Quaternary Ar-C | Aromatic carbons in the substituted ring. |

| ~105-110 | Ar-CH (C-3) | This carbon is expected to be significantly shielded by the adjacent electron-donating groups. |

| ~100-105 | Quaternary Ar-C (C-2) | The carbon bearing the carboxylic acid group. |

Infrared (IR) Spectroscopy (Predicted)

Sample Preparation: KBr Pellet

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500-3300 | Strong, Broad | O-H stretch (hydroxyl) and N-H stretch (amino) |

| 3300-2500 | Very Broad | O-H stretch (carboxylic acid, hydrogen-bonded) |

| ~1680-1650 | Strong | C=O stretch (carboxylic acid, conjugated and hydrogen-bonded) |

| ~1620-1580 | Medium-Strong | N-H bend (amino) and C=C stretch (aromatic) |

| ~1500-1400 | Medium | C=C stretch (aromatic) |

| ~1300-1200 | Strong | C-O stretch (hydroxyl and carboxylic acid) |

| ~850-750 | Strong | C-H bend (aromatic, out-of-plane) |

Ultraviolet-Visible (UV-Vis) Spectroscopy (Predicted)

Solvent: Ethanol

| λmax (nm) | Molar Absorptivity (ε) | Transition |

| ~240-250 | High | π → π |

| ~280-290 | Medium | π → π |

| ~340-360 | Medium-Low | n → π* |

Part 2: Experimental Methodologies and Scientific Rationale

The following protocols represent best practices for the spectroscopic analysis of 4-Amino-1-hydroxy-2-naphthoic acid. The choices within each protocol are grounded in the principles of obtaining high-quality, reproducible data.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the sample.

-

Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is crucial as it effectively solubilizes the polar functional groups of the analyte and its residual proton signal (at ~2.50 ppm) does not typically interfere with the aromatic signals of interest.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a 400 MHz (or higher) NMR spectrometer for optimal resolution.

-

Tune and shim the probe to the deuterium frequency of the solvent to ensure a homogeneous magnetic field.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Set the spectral width to cover a range of -2 to 16 ppm to ensure all signals, including the acidic protons, are captured.

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Set the spectral width to cover a range of 0 to 200 ppm.

-

A larger number of scans will be necessary (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

-

2D NMR (Optional but Recommended):

-

Perform COSY (Correlation Spectroscopy) to establish proton-proton couplings within the aromatic spin systems.

-

Perform HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

-

Perform HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range (2-3 bond) correlations between protons and carbons, which is invaluable for assigning quaternary carbons.

-

Experimental Workflow for NMR Analysis

Caption: Workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy Protocol

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind a small amount (~1-2 mg) of the sample with ~100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle. The KBr must be of spectroscopic grade and completely dry to avoid a broad O-H band from water.

-

Place the ground mixture into a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Obtain a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

Typically, a spectral range of 4000 to 400 cm⁻¹ is scanned.

-

Experimental Workflow for IR Analysis

Caption: Workflow for FT-IR data acquisition via the KBr pellet method.

UV-Vis Spectroscopy Protocol

-

Sample Preparation:

-

Prepare a stock solution of the sample in a suitable UV-transparent solvent, such as ethanol or methanol. The choice of solvent is critical as it can influence the position of λmax.

-

Perform serial dilutions to obtain a concentration that results in an absorbance between 0.1 and 1.0 AU (Absorbance Units) to ensure adherence to the Beer-Lambert law.

-

-

Data Acquisition:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill a quartz cuvette with the pure solvent to be used as a reference.

-

Fill a second quartz cuvette with the sample solution.

-

Scan a wavelength range from approximately 200 to 600 nm.

-

Experimental Workflow for UV-Vis Analysis

Caption: Workflow for UV-Vis spectroscopic analysis.

Part 3: In-depth Interpretation of Predicted Spectra

A thorough analysis of the predicted spectra allows for a confident, albeit predictive, structural confirmation of 4-Amino-1-hydroxy-2-naphthoic acid.

NMR Spectral Interpretation

The predicted ¹H NMR spectrum is highly informative. The downfield signals for the carboxylic acid and hydroxyl protons are characteristic. The aromatic region is expected to show a distinct singlet for the H-3 proton, which is a key indicator of the substitution pattern on that ring. The remaining aromatic protons on the unsubstituted ring will exhibit typical doublet and triplet splitting patterns.

In the ¹³C NMR spectrum, the quaternary carbons are of particular interest. The C-1, C-2, and C-4 carbons, directly attached to the electron-withdrawing or -donating functional groups, will have their chemical shifts significantly influenced. The predicted upfield shift of the C-3 carbon is a direct consequence of the strong electron-donating effects of the adjacent amino and hydroxyl groups.

IR Spectral Interpretation

The IR spectrum is dominated by the characteristic absorptions of the functional groups. The very broad absorption spanning from 3300 to 2500 cm⁻¹ is a hallmark of a hydrogen-bonded carboxylic acid. Overlapping with this, in the higher frequency region (3500-3300 cm⁻¹), would be the stretches for the phenolic O-H and the N-H bonds of the primary amine. The strong carbonyl (C=O) absorption is expected at a slightly lower wavenumber than a typical carboxylic acid due to conjugation with the aromatic ring and potential intramolecular hydrogen bonding. The presence of both N-H bending and aromatic C=C stretching vibrations in the 1620-1580 cm⁻¹ region further confirms the structure.

UV-Vis Spectral Interpretation

The UV-Vis spectrum is anticipated to show multiple absorption bands characteristic of the extended π-system of the naphthalene core. The presence of the hydroxyl and amino groups, both powerful auxochromes, is expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted 2-naphthoic acid. The lower energy n → π* transition is attributed to the non-bonding electrons of the oxygen and nitrogen atoms.

Relationship between Structure and Spectral Features

Caption: Correlation of molecular structure with key spectroscopic features.

References

Note: As no single source provides all experimental data for the title compound, this reference list includes sources for analogous compounds used for the predictive analysis.

A Technical Guide to the Synthesis of 4-Amino-1-hydroxy-2-naphthoic Acid

Introduction

4-Amino-1-hydroxy-2-naphthoic acid is a bifunctional naphthalene derivative incorporating hydroxyl, amino, and carboxylic acid groups. This specific arrangement of functional groups makes it a molecule of significant interest for researchers in medicinal chemistry and materials science. The amino and hydroxyl groups serve as potent hydrogen bond donors and acceptors, while the carboxylic acid provides a site for amide bond formation, salt formation, or coordination to metal centers. Its structural similarity to known biologically active scaffolds, such as aminobenzoic acids and hydroxynaphthoic acids, suggests its potential as a precursor for novel pharmaceuticals, dyes, and polymers.

This technical guide provides an in-depth exploration of viable synthetic pathways for 4-Amino-1-hydroxy-2-naphthoic acid. As a definitive, single-step synthesis is not prominently described in the literature, this document outlines two logical, multi-step strategies based on fundamental and well-established organic transformations. Each pathway is presented with a detailed rationale, step-by-step experimental protocols, and a discussion of the underlying chemical principles, designed to provide researchers and drug development professionals with a practical framework for its synthesis.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule reveals two primary strategic disconnections. The first approach involves installing the carboxylic acid group onto a pre-existing aminonaphthol core (Pathway I). The second approach begins with a hydroxynaphthoic acid and introduces the amino functionality via a nitro intermediate (Pathway II).

Caption: Retrosynthetic analysis of 4-Amino-1-hydroxy-2-naphthoic acid.

Pathway I: Carboxylation of a 4-Amino-1-naphthol Derivative

This pathway leverages the well-documented synthesis of 4-amino-1-naphthol from α-naphthol.[1] The core challenge is the subsequent regioselective carboxylation at the C-2 position. The direct Kolbe-Schmitt carboxylation of 4-amino-1-naphthol is complicated by the presence of the reactive amino group. Therefore, a protection-carboxylation-deprotection sequence is the most logical and reliable approach. N-acetylation is a robust method for protecting the amino group, which can be readily removed by acid hydrolysis post-carboxylation.

Caption: Workflow for the synthesis via the carboxylation pathway.

Step 1: Synthesis of 4-Amino-1-naphthol Hydrochloride

The synthesis begins with the coupling of α-naphthol with a diazonium salt, followed by reductive cleavage of the resulting azo dye. This procedure is well-established and provides the aminonaphthol precursor in good yield.[2]

Experimental Protocol:

-

Diazotization: Prepare a solution of benzenediazonium chloride from aniline (1.38 mol), cracked ice (1.5 kg), and concentrated HCl (410 mL). Add a solution of sodium nitrite (1.45 mol) in water (200 mL) while maintaining the temperature below 10°C.

-

Coupling: In a separate vessel, dissolve α-naphthol (1.39 mol) in 10% aqueous sodium hydroxide (910 mL). Cool the solution with ice and slowly add the prepared diazonium salt solution with vigorous stirring. Allow the reaction to proceed for 3 hours to form the azo dye (Orange I).

-

Reduction: To the solution of the dye, add sodium hydrosulfite (Na₂S₂O₄) portion-wise until the color disappears. Heat the mixture to coagulate the precipitated aminonaphthol, then cool rapidly.

-

Isolation: Filter the crude 4-amino-1-naphthol. Immediately dissolve it in hot water containing a small amount of stannous chloride (as an antioxidant) and hydrochloric acid.

-

Crystallization: Add concentrated HCl to the hot solution and cool to precipitate 4-Amino-1-naphthol hydrochloride. Filter the solid, wash with dilute HCl, and dry.

| Reagent | Molar Eq. | Purpose |

| α-Naphthol | 1.0 | Starting Material |

| Aniline | 1.0 | Azo coupling partner |

| Sodium Nitrite | 1.05 | Diazotizing agent |

| Sodium Hydrosulfite | ~2.2 | Reducing agent |

| Hydrochloric Acid | Excess | Diazotization & Salt formation |

Step 2: N-Acetylation of 4-Amino-1-naphthol

Protection of the amino group as an acetamide prevents its interference in the subsequent carboxylation step and deactivates the ring slightly, which can improve selectivity.

Experimental Protocol:

-

Suspend 4-amino-1-naphthol hydrochloride (1.0 eq) and anhydrous sodium acetate (1.2 eq) in water.

-

Add acetic anhydride (1.1 eq) dropwise with vigorous stirring.

-

Stir the mixture at room temperature for 1-2 hours until the reaction is complete (monitored by TLC).

-

The product, 4-acetamido-1-naphthol, will precipitate from the solution.

-

Collect the solid by filtration, wash thoroughly with cold water, and dry under vacuum.

Step 3: Kolbe-Schmitt Carboxylation of 4-Acetamido-1-naphthol

This is the key C-C bond-forming step. The reaction involves the electrophilic addition of carbon dioxide to the phenoxide (naphthoxide) ion. Using a sodium salt of the naphthol generally favors ortho-carboxylation.[3][4]

Experimental Protocol:

-

In a high-pressure autoclave, place dry 4-acetamido-1-naphthol (1.0 eq) and sodium hydroxide (1.0 eq).

-

Heat the mixture under vacuum to remove any residual water and form the sodium naphthoxide salt in situ.

-

Pressurize the autoclave with dry carbon dioxide (e.g., 80-100 atm).

-

Heat the mixture to 120-140°C and maintain for 4-6 hours with stirring.

-

Cool the autoclave, vent the CO₂, and dissolve the solid product in hot water.

-

Acidify the solution with dilute HCl or H₂SO₄ to precipitate the crude 4-acetamido-1-hydroxy-2-naphthoic acid.

-

Filter the product, wash with water, and dry.

Step 4: Acidic Hydrolysis (Deacetylation)

The final step is the removal of the acetyl protecting group to reveal the free amine.

Experimental Protocol:

-

Reflux the crude 4-acetamido-1-hydroxy-2-naphthoic acid from the previous step in a mixture of 3M hydrochloric acid and ethanol for 2-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture. The product, 4-Amino-1-hydroxy-2-naphthoic acid, may precipitate as its hydrochloride salt.

-

Adjust the pH to its isoelectric point (approx. 3-4) with a base (e.g., NaOH or NH₄OH) to precipitate the zwitterionic product.

-

Filter the solid, wash with cold water, and dry to yield the final product.

Pathway II: Amination via Nitration of 1-Hydroxy-2-naphthoic acid

This alternative strategy begins with the commercially available or readily synthesized 1-hydroxy-2-naphthoic acid. The amino group is introduced in the final steps via a nitration-reduction sequence. The regioselectivity of the nitration is directed by the powerful ortho, para-directing hydroxyl group, making the C-4 position a prime target for electrophilic substitution.

Caption: Workflow for the synthesis via the nitration/reduction pathway.

Step 1: Synthesis of 1-Hydroxy-2-naphthoic acid

This starting material can be efficiently prepared from α-naphthol using the Kolbe-Schmitt reaction.[5][6]

Experimental Protocol:

-

Prepare the potassium salt of α-naphthol by reacting it with potassium hydroxide in a suitable solvent (e.g., dibutyl carbitol) and removing the water by distillation under reduced pressure.[5]

-

In an autoclave, heat the anhydrous potassium α-naphthoxide under carbon dioxide pressure (50-100 atm) at 130-150°C for several hours.

-

After cooling, dissolve the reaction mass in water and acidify with a mineral acid (e.g., HCl) to precipitate 1-hydroxy-2-naphthoic acid.

-

Collect the product by filtration and recrystallize from ethanol or acetic acid.

| Parameter | Condition | Reference |

| Reactant | Potassium α-naphthoxide | [5] |

| Reagent | Carbon Dioxide (CO₂) | [5] |

| Temperature | 130-150 °C | [5] |

| Pressure | 50-100 atm | [5] |

| Yield | ~90% | [5] |

Step 2: Regioselective Nitration

Nitration of 1-hydroxy-2-naphthoic acid is expected to occur at the C-4 position, which is ortho to the strongly activating hydroxyl group and meta to the deactivating carboxyl group. Careful control of reaction conditions is necessary to prevent over-nitration or oxidation.

Experimental Protocol:

-

Dissolve 1-hydroxy-2-naphthoic acid (1.0 eq) in concentrated sulfuric acid at 0°C.

-

Add a nitrating mixture (a solution of nitric acid in sulfuric acid) dropwise while maintaining the temperature between 0-5°C.

-

After the addition is complete, stir the reaction mixture at low temperature for 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice to precipitate the crude 4-nitro-1-hydroxy-2-naphthoic acid.

-

Filter the yellow solid, wash extensively with cold water to remove residual acid, and dry.

Step 3: Reduction of the Nitro Group

The final step is the reduction of the nitro group to an amine. Several methods are effective for this transformation.[7][8] Catalytic hydrogenation is often clean and high-yielding, while metal-acid reductions are robust and economical.

Experimental Protocol (Option A: Catalytic Hydrogenation):

-

Dissolve the crude nitro-compound in a suitable solvent like ethanol or ethyl acetate.

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Hydrogenate the mixture in a Parr apparatus under 3-4 atm of H₂ pressure until hydrogen uptake ceases.

-

Filter the reaction mixture through Celite to remove the catalyst.

-

Evaporate the solvent under reduced pressure to yield the crude product.

Experimental Protocol (Option B: Metal-Acid Reduction):

-

Suspend the crude nitro-compound in a mixture of ethanol and water.

-

Add iron powder (Fe, 3-5 eq) and a catalytic amount of concentrated HCl.

-

Heat the mixture to reflux for 2-4 hours, monitoring by TLC.

-

Cool the reaction, filter to remove iron salts, and neutralize the filtrate to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry.

Purification and Characterization

The final product, 4-Amino-1-hydroxy-2-naphthoic acid, can be purified by recrystallization from an appropriate solvent system, such as aqueous ethanol or dimethylformamide (DMF)/water. As an amphoteric compound, its solubility is highly pH-dependent. Purity can be assessed using High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC). The structure should be confirmed using standard analytical techniques:

-

¹H NMR: To confirm the aromatic proton substitution pattern and the presence of exchangeable NH₂ and OH protons.

-

¹³C NMR: To identify the number of unique carbon atoms and confirm the presence of the carboxyl carbon.

-

FT-IR: To detect characteristic vibrations for O-H, N-H, C=O (carboxylic acid), and aromatic C-H bonds.

-

Mass Spectrometry: To confirm the molecular weight of the compound.

Safety Precautions

-

Diazonium Salts: These intermediates can be explosive when dry. They should be prepared at low temperatures and used immediately in solution.

-

Sodium Hydrosulfite: Can be pyrophoric. Handle in a well-ventilated area away from sources of ignition.

-

High-Pressure Reactions: The Kolbe-Schmitt reaction must be performed in a certified autoclave by trained personnel.

-

Nitrating Agents: Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Handle with extreme care using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Perform nitrations in a chemical fume hood.

Conclusion

The synthesis of 4-Amino-1-hydroxy-2-naphthoic acid is most practically achieved through well-considered, multi-step synthetic sequences. Both pathways presented—the carboxylation of a protected 4-amino-1-naphthol and the amination of 1-hydroxy-2-naphthoic acid via a nitro intermediate—are grounded in reliable and scalable organic reactions. Pathway II, starting from 1-hydroxy-2-naphthoic acid, may be more direct if the starting material is readily available and if the nitration step can be controlled to provide high regioselectivity. Pathway I offers a robust alternative, building upon the highly reliable synthesis of 4-amino-1-naphthol. The choice of pathway will ultimately depend on the availability of starting materials, the scale of the synthesis, and the specific capabilities of the laboratory.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 4-Amino-1-Naphthol in Modern Organic Synthesis. Available at: [Link]

- Google Patents. (1968). Process for the preparation of hydroxy naphthoic acids (US3405170A).

-

Organic Syntheses. (n.d.). 1,4-aminonaphthol hydrochloride. Coll. Vol. 1, p.49 (1941); Vol. 4, p.31 (1925). Available at: [Link]